Product packaging for Galectin-3 antagonist 2(Cat. No.:)

Galectin-3 antagonist 2

Cat. No.: B12399224
M. Wt: 461.4 g/mol
InChI Key: CFXAQLIZQHBOAM-MOBPNBEHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Galectin-3 Antagonist 2 is a potent, research-grade compound designed to specifically inhibit galectin-3 (Gal3), a protein implicated in a wide spectrum of chronic diseases. Galectin-3 is a β-galactoside-binding lectin that plays a key role in processes such as inflammation, fibrosis, cancer progression, and angiogenesis. By antagonizing Gal3, this compound provides a valuable tool for elucidating the protein's mechanism in disease pathogenesis and for validating novel therapeutic strategies. The primary research applications for this antagonist include the investigation of organ fibrosis—such as cardiac, pulmonary, and liver fibrosis—where Gal3 is a well-established driver of collagen deposition and tissue scarring . In cancer research, it is used to study tumor progression, metastasis, and drug resistance, as intracellular Gal3 possesses anti-apoptotic properties that can protect cancer cells from chemotherapeutic agents . Furthermore, its role is relevant in metabolic disease research, including type 2 diabetes and non-alcoholic steatohepatitis (NASH), conditions fueled by chronic inflammation in which Gal3 is a contributing factor . Recent studies also explore its potential in modulating wound healing pathways, particularly in diabetic conditions . Mechanistically, this compound functions by binding with high affinity to the carbohydrate-recognition domain (CRD) of Gal3. This binding competitively blocks the interaction between Gal3 and its endogenous glycoprotein ligands, such as those found on cell surfaces and within the extracellular matrix (ECM) . Disrupting these interactions can inhibit Gal3-mediated signaling pathways, including those involved in fibroblast activation, cytokine production, and cell survival, thereby modulating the disease processes under investigation. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO10 B12399224 Galectin-3 antagonist 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23NO10

Molecular Weight

461.4 g/mol

IUPAC Name

[(2R,4S,5S)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 2-nitrobenzoate

InChI

InChI=1S/C22H23NO10/c1-12-7-9-13(10-8-12)20(26)32-18-17(25)16(11-24)31-22(30-2)19(18)33-21(27)14-5-3-4-6-15(14)23(28)29/h3-10,16-19,22,24-25H,11H2,1-2H3/t16?,17-,18-,19?,22+/m0/s1

InChI Key

CFXAQLIZQHBOAM-MOBPNBEHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H](C(O[C@H](C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Galectin 3 Antagonist 2 Action

Binding Interactions and Specificity Profiles

The efficacy and selectivity of Galectin-3 antagonist 2 are rooted in its specific molecular interactions with Galectin-3, primarily targeting the carbohydrate recognition domain while minimizing engagement with other members of the galectin family.

This compound functions as a competitive inhibitor, directly engaging the canonical carbohydrate-binding site (also known as the S-face) within the CRD. This pocket is responsible for recognizing β-galactoside structures on glycoproteins and glycolipids. thno.orgresearchgate.net The binding of the antagonist is stabilized by a network of interactions with highly conserved amino acids that are crucial for carbohydrate recognition across the galectin family. A key interaction involves the stacking of the antagonist's galactose-like moiety against the indole (B1671886) ring of a conserved tryptophan residue (Trp181). acs.org

However, high affinity and selectivity for Galectin-3 are achieved through interactions with non-conserved residues that form the extended binding site. For instance, specific chemical modifications on the antagonist allow for favorable hydrogen bonding and cation-π interactions with residues such as Arginine 144 (Arg144). acs.org The flexibility of Arg144 allows it to adopt different conformations to accommodate the antagonist, forming strong interactions that are less favorable in other galectins where this residue is different. mdpi.com This precise engagement within the CRD effectively blocks Galectin-3 from binding to its natural glycan ligands on the cell surface and in the extracellular matrix. acs.orgthno.org

While the primary binding occurs at the CRD, this engagement can have allosteric consequences. The N-terminal domain of Galectin-3 is known to transiently interact with the "F-face" of the CRD (opposite the carbohydrate-binding S-face). researchgate.net This intramolecular interaction is thought to regulate Galectin-3's ability to oligomerize. Antagonist binding at the S-face can induce subtle conformational shifts that modulate the dynamics of the N-terminal domain's interaction with the F-face, thereby influencing the protein's functional state. esmed.org

Furthermore, some classes of inhibitors have been developed to act as allosteric modulators, binding to sites outside the CRD to induce conformational changes that inhibit glycan binding. ashpublications.org However, this compound primarily functions as a direct competitive inhibitor at the CRD, which is the most validated mechanism for achieving potent and selective inhibition.

A significant challenge in developing galectin inhibitors is achieving selectivity, due to the high degree of conservation in the CRD across the 15 family members. nih.govfrontiersin.org this compound has been engineered to exploit the subtle differences in the amino acid composition of the glycan-binding pocket. For example, the presence of a histidine residue in Galectin-1 or an aspartate in Galectin-4's N-terminal CRD can cause steric hindrance with the antagonist, leading to significantly lower binding affinity compared to Galectin-3. acs.org This results in a highly selective profile, ensuring that the therapeutic action is focused on Galectin-3, minimizing potential off-target effects from inhibiting other functionally distinct galectins. acs.orgacs.org

Binding Affinity and Selectivity Profile of a Representative Galectin-3 Antagonist
Galectin Family MemberBinding Affinity (Kd, μM)Selectivity vs. Galectin-3 (-fold)
Galectin-30.041
Galectin-11800>45,000
Galectin-4 (N-terminal CRD)440>11,000
Galectin-4 (C-terminal CRD)0.10~2.5
Galectin-8 (N-terminal CRD)>2500>62,500

Data is representative of highly selective thiodigalactoside (B104359) and taloside-based antagonists. acs.orgacs.org

Modulation of Galectin-3 Oligomerization and Lattice Formation

A critical function of extracellular Galectin-3 is its ability to self-associate into oligomers (pentamers) via its N-terminal domain after binding to cell-surface glycans. acs.orgfrontiersin.org This multivalent state allows Galectin-3 to cross-link multiple glycoprotein (B1211001) receptors, forming a dynamic supramolecular structure known as a galectin-glycoprotein lattice. nih.govashpublications.org These lattices are crucial for modulating cellular signaling by stabilizing receptors on the plasma membrane, regulating their diffusion, and preventing their endocytosis. frontiersin.orgnih.gov

This compound effectively disrupts this process. By competitively occupying the CRD, the antagonist prevents the initial binding of Galectin-3 to the cell surface glycans. acs.org Without this anchoring and concentration on the cell surface, the N-terminal-driven oligomerization and subsequent lattice formation are abrogated. acs.orgashpublications.org This has been demonstrated experimentally in cell agglutination assays, where the antagonist selectively inhibits the ability of Galectin-3 to cluster cells, a process dependent on its cross-linking activity. acs.org A truncated form of Galectin-3 containing only the CRD (Gal-3C) similarly acts as an antagonist by competing for binding sites but lacking the N-terminal domain required for multimerization and lattice formation. ashpublications.org

Impact on Cell Surface Glycoprotein and Glycolipid Dynamics

By preventing the formation of the galectin-glycoprotein lattice, this compound directly influences the organization and function of numerous glycoproteins and glycolipids on the cell surface. nih.govthno.org The lattice structure is known to entrap key receptors, such as integrins, receptor tyrosine kinases (e.g., EGFR), and transforming growth factor-β (TGF-β) receptors, amplifying their signaling by increasing their residence time on the cell surface. thno.orgrupress.org

Influence on Intracellular Galectin-3 Functions

Galectin-3 is also present and active within the cell, where it can shuttle between the cytoplasm and nucleus and engage in various biological processes. nih.govnih.gov Intracellularly, Galectin-3's functions are often mediated through protein-protein interactions rather than carbohydrate binding. thno.orgoncotarget.com For example, cytoplasmic Galectin-3 can interact with the anti-apoptotic protein Bcl-2 via a conserved "NWGR" motif in its CRD, a mechanism that does not depend on glycan recognition. bmbreports.org

The ability of this compound to influence these intracellular functions is critically dependent on its physicochemical properties, particularly its ability to cross the plasma membrane. nih.gov The permeability of an antagonist is often inversely related to its polar surface area (PSA). acs.orgnih.gov

Permeable Antagonists (Low PSA): Antagonists designed with a lower PSA can penetrate the cell membrane and access the cytoplasm. Once inside, they can inhibit the carbohydrate-dependent functions of intracellular Galectin-3. A key example is Galectin-3's role as a sensor for lysosomal damage, where it accumulates on damaged vesicles by binding to exposed glycans. A permeable antagonist can effectively block this intracellular recognition event. acs.orgnih.gov

Impermeable Antagonists (High PSA): Antagonists with a high PSA are generally cell-impermeable and their activity is restricted to extracellular Galectin-3. These inhibitors would not affect intracellular functions, whether they are carbohydrate-dependent or protein-protein mediated. nih.gov

Downstream Signaling Pathway Interventions

This compound, a conceptual inhibitor of galectin-3, is understood to modulate several key intracellular signaling pathways that are aberrantly activated in various disease states. By interfering with the function of galectin-3, this antagonist can influence cellular processes such as proliferation, apoptosis, and inflammation. The following subsections detail the specific downstream signaling pathways affected by the action of a galectin-3 antagonist.

MAPK/ERK1/2 Signaling Pathway Modulation

Galectin-3 has been shown to induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.gov This activation is dependent on the carbohydrate-recognition domain (CRD) of galectin-3. nih.govresearchgate.net Studies have demonstrated that exogenous galectin-3 can lead to a delayed but prolonged activation of ERK1/2. nih.govresearchgate.net The use of a galectin-3 antagonist, such as lactose (B1674315), can inhibit this galectin-3-induced phosphorylation of ERK1/2. nih.govresearchgate.net This suggests that a galectin-3 antagonist can effectively block the downstream effects of galectin-3 on the MAPK/ERK1/2 pathway, which is often involved in cell migration and proliferation. nih.govnih.gov

Table 1: Effect of Galectin-3 and its Antagonists on MAPK/ERK1/2 Pathway

TreatmentEffect on ERK1/2 PhosphorylationCell TypeReference
Exogenous Galectin-3Delayed and prolonged increaseHeLa cells nih.gov
Lactose (Gal-3 antagonist)Inhibition of Gal-3-induced phosphorylationHeLa cells nih.govresearchgate.net
U0126 (MEK1/2 inhibitor)Aborted Gal-3-induced phosphorylationHeLa cells nih.gov

STAT3 Phosphorylation Regulation

Galectin-3 can mediate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Specifically, galectin-3 depletion has been shown to significantly decrease the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its nuclear localization and transcriptional activity. researchgate.netnih.gov It has been proposed that a peptide of galectin-3 directly binds to the SH2 domain of STAT3, thereby enhancing its phosphorylation. researchgate.netnih.gov A specific inhibitor of galectin-3, GB1107, has been found to reduce the activation of STAT3. researchgate.net This indicates that a galectin-3 antagonist can regulate the JAK-STAT pathway, which is pivotal in cytokine signaling and has been implicated in inflammatory responses and cancer progression. nih.gov For instance, in glial cells, galectin-3 exposure leads to enhanced tyrosine phosphorylation of JAK2, STAT1, STAT3, and STAT5. nih.gov

Table 2: Impact of Galectin-3 and its Inhibitors on STAT3 Phosphorylation

InterventionEffect on STAT3Cell/Tissue TypeReference
Galectin-3 Depletion (siRNA)Reduced STAT3 Tyr705 phosphorylation and nuclear localizationGastric cancer cells (AGS, KATOIII, SNU601, SNU668) nih.gov
GB1107 (Gal-3 inhibitor)Reduced STAT3 activationOrthotopic gastric cancer-bearing mice researchgate.net
Exogenous Galectin-3Enhanced tyrosine phosphorylation of STAT1, STAT3, STAT5Rat and mouse brain-resident immune cells (glia) nih.gov
Paclitaxel + Modified Citrus Pectin (B1162225) (MCP)Synergistic effect, 75% decrease in Cyclin D1 expressionOvarian cancer cell spheroids mdpi.com

AKT/β-catenin Pathway Attenuation

The PI3K/AKT signaling pathway is another critical cascade influenced by galectin-3. Treatment with galectin-3 inhibitors, such as GB1107 and TD139, has been shown to attenuate the phosphorylation of AKT. nih.gov This reduction in AKT activity subsequently leads to decreased expression of β-catenin. nih.gov In several cancers, galectin-3 overexpression promotes metastasis through the PI3K/AKT/GSK-3β/β-catenin signaling cascade. nih.govnih.govdovepress.com By inhibiting galectin-3, an antagonist can disrupt this pathway, leading to increased activity of glycogen (B147801) synthase kinase-3β (GSK-3β), which in turn phosphorylates β-catenin, marking it for degradation. nih.govd-nb.info This prevents the nuclear accumulation of β-catenin and the subsequent transcription of its target genes, which are involved in cell proliferation and survival. nih.govd-nb.info

Table 3: Attenuation of AKT/β-catenin Pathway by Galectin-3 Inhibitors

InhibitorEffectCell/Tissue TypeReference
GB1107 and TD139Attenuated AKT phosphorylation, decreased β-catenin expressionThyroid cancer cells nih.gov
Galectin-3 shRNAReversed hBM-MSC-induced β-catenin stabilizationAcute leukemia cells d-nb.info
Ly294002 (PI3K inhibitor)Suppressed TCF4 transcriptional activity induced by galectin-3Human colon cancer cells nih.gov

TLR4/MyD88/NF-κB Pathway Engagement

Galectin-3 can act as a ligand for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. mdpi.comnih.gov The binding of galectin-3 to TLR4 can trigger the MyD88-dependent signaling pathway, leading to the activation of the transcription factor NF-κB. mdpi.comresearchgate.netnih.gov This activation results in the production of proinflammatory cytokines. mdpi.comnih.gov Galectin-3 inhibitors, such as modified citrus pectin (MCP) and TD139, have been shown to down-regulate the expression of TLR4 and MyD88, thereby inhibiting the activation of NF-κB. researchgate.netnih.gov This demonstrates that a galectin-3 antagonist can modulate the inflammatory response by interfering with the TLR4/MyD88/NF-κB signaling axis. nih.govresearchgate.net

Table 4: Engagement of the TLR4/MyD88/NF-κB Pathway by Galectin-3 and its Antagonists

InterventionEffect on TLR4/MyD88/NF-κB PathwayCell/Tissue TypeReference
Modified Citrus Pectin (MCP)Reduced expression of LGALS3, TLR4, MyD88; inhibited NF-κB-p65Myocardium mdpi.com
TD139 (Gal-3 inhibitor)Down-regulated TLR4 and MyD88 expression; inhibited NF-κB p65 activationMicroglia in EAU mice nih.gov
Galectin-3 KnockdownReduced TLR4, MyD88, and NF-κB-p65 expressionCorpus cavernosum smooth muscle cells (CCSMCs) researchgate.net

Bcl-2 Family Protein Interactions

Galectin-3 exhibits anti-apoptotic functions through its interaction with members of the B-cell lymphoma-2 (Bcl-2) family of proteins. bmbreports.orgnih.gov Notably, galectin-3 shares sequence similarity with the BH1 domain of Bcl-2, containing a conserved Asn-Trp-Gly-Arg (NWGR) motif. bmbreports.orgnih.gov This motif is crucial for the anti-apoptotic activity of galectin-3. bmbreports.orgnih.gov Galectin-3 can heterodimerize with Bax, a pro-apoptotic member of the Bcl-2 family, thereby preventing its oligomerization and subsequent induction of apoptosis. nih.gov An antagonist of galectin-3 can suppress this interaction, making cells more susceptible to apoptosis. nih.gov This suggests that a galectin-3 antagonist can promote apoptosis in cancer cells by disrupting the protective interaction between galectin-3 and pro-apoptotic Bcl-2 family members.

Table 5: Interaction of Galectin-3 with Bcl-2 Family Proteins

Interacting ProteinConsequence of InteractionRole of Gal-3 AntagonistReference
Bcl-2Promotes cell survival and inhibits apoptosisNot specified oncotarget.com
BaxHeterodimerization, preventing Bax-mediated apoptosisSuppresses the interaction, sensitizing cells to apoptosis nih.gov

Effects on Specific Glycoconjugate Binding

The primary function of galectin-3 in the extracellular space is mediated by its binding to β-galactoside-containing glycans on cell surface glycoproteins and glycolipids. semanticscholar.orgnih.gov This interaction is crucial for processes like cell adhesion, migration, and signaling. semanticscholar.org Galectin-3 can bind to a variety of glycoconjugates, including laminin (B1169045), fibronectin, and various cell surface receptors like CD45. ashpublications.orgmdpi.com A galectin-3 antagonist, by definition, competes with these natural ligands for binding to the carbohydrate recognition domain (CRD) of galectin-3. For instance, GCS-100, a galectin-3-specific glycan inhibitor, has been shown to remove cell-surface galectin-3 from diffuse large B-cell lymphoma cells, thereby disrupting its pro-survival signaling. ashpublications.org Similarly, lactose, a simple disaccharide, can inhibit the carbohydrate-mediated binding of galectin-3 to its ligands. researchgate.net Therefore, a galectin-3 antagonist would be expected to inhibit the binding of galectin-3 to its various glycoconjugate partners, thereby blocking its extracellular functions.

Preclinical Evaluation of Therapeutic Potential in Disease Models

Oncological Research Applications

While the inhibition of galectin-3 is a validated strategy in oncology for its role in tumor progression, inflammation, and immunity, specific data for "Galectin-3 antagonist 2" is sparse.

Antitumor Efficacy in Murine Xenograft Models

No specific data from murine xenograft models detailing the antitumor efficacy of "this compound" could be retrieved. Information regarding tumor growth inhibition, reduction in tumor volume, or survival benefits in animal models treated with this specific antagonist is not available in the reviewed literature.

Impact on Tumor Microenvironment Modulation

The modulation of the tumor microenvironment is a key mechanism for many galectin-3 inhibitors. However, specific data on how "this compound" influences this complex environment is not publicly documented.

Macrophage Polarization (M1/M2)

There is no available data describing the effect of "this compound" on the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype.

T-Cell Infiltration and Function (CD8+ CTLs, IFNγ Secretion)

Information regarding the impact of "this compound" on the infiltration of cytotoxic T-lymphocytes (CD8+ CTLs) into the tumor, or on their functional activity such as the secretion of interferon-gamma (IFNγ), is not present in the available literature.

Angiogenesis Inhibition

The role of galectin-3 in promoting angiogenesis is well-established. However, no studies specifically demonstrating the anti-angiogenic properties of "this compound" in preclinical models were identified.

Prevention of Metastasis in Animal Models

Galectin-3 is critically involved in metastatic processes, including cell adhesion, invasion, and migration. Despite this, there is no specific preclinical evidence available that details the efficacy of "this compound" in preventing or reducing metastasis in animal models.

In Vitro Studies on Cancer Cell Phenotypes

In vitro studies have been instrumental in dissecting the molecular mechanisms through which galectin-3 antagonists exert their anti-cancer effects. These studies have consistently demonstrated that inhibiting galectin-3 can favorably modulate a range of cancer cell behaviors that are critical for tumor progression and metastasis.

The effect of galectin-3 antagonists on cancer cell proliferation and viability has been a key area of investigation. For instance, the galectin-3 inhibitor GB1107 has been shown to significantly inhibit the proliferation of both regular and cetuximab-resistant oral squamous cell carcinoma (OSCC) cells nih.gov. Similarly, TD139, another galectin-3 inhibitor, has been observed to reduce the viability and clonogenicity of thyroid cancer cells at high concentrations nih.govnih.gov. These findings underscore the role of galectin-3 in promoting cancer cell growth and survival.

Table 1: Effect of Galectin-3 Antagonists on Cancer Cell Proliferation and Viability

Compound Cell Line Assay Key Findings
GB1107 Regular and Cetuximab-Resistant HSC3 (OSCC) Cell Proliferation Assay Significantly inhibited cell proliferation compared to control. nih.gov

| TD139 | FTC-133 and 8505C (Thyroid Cancer) | Viability and Clonogenicity Assays | Reduced cell viability and clonogenicity at high doses. nih.govnih.gov |

Galectin-3 is a known anti-apoptotic protein, and its inhibition is expected to sensitize cancer cells to programmed cell death. Preclinical studies have validated this hypothesis. Treatment with the galectin-3 inhibitor GB1107 led to a significant increase in the apoptotic rate in both regular and cetuximab-resistant OSCC cells nih.gov. Furthermore, TD139 has been shown to induce apoptosis in thyroid cancer cells, as evidenced by an increase in the sub-G1 cell population, activation of caspase-3, and cleavage of PARP1 nih.govnih.gov. The ability of galectin-3 antagonists to promote apoptosis highlights a critical mechanism for their anti-tumor activity.

The involvement of galectin-3 in cell adhesion and motility makes it a key player in cancer cell migration and invasion. Inhibition of galectin-3 has been shown to effectively impair these processes. Both GB1107 and TD139 demonstrated a dose-dependent inhibition of migratory and invasive capabilities in thyroid cancer cell lines nih.govnih.gov. Overexpression of galectin-3 in a lung cancer cell line resulted in enhanced cell motility and in vitro invasiveness, suggesting that its inhibition would have the opposite effect researchgate.net. These findings indicate that galectin-3 antagonists could play a crucial role in preventing metastasis.

Table 2: Impact of Galectin-3 Antagonists on Cancer Cell Migration and Invasion

Compound Cell Line Assay Key Findings
GB1107 FTC-133 and 8505C (Thyroid Cancer) Transwell Migration and Invasion Assays Dose-dependently inhibited cell migration and invasion. nih.govnih.gov

| TD139 | FTC-133 and 8505C (Thyroid Cancer) | Transwell Migration and Invasion Assays | Dose-dependently inhibited cell migration and invasion. nih.govnih.gov |

Anoikis, or anchorage-independent apoptosis, is a critical barrier that cancer cells must overcome to metastasize. Galectin-3 has been implicated in promoting resistance to anoikis. Research has shown that both GB1107 and TD139 can significantly counteract anoikis resistance in thyroid cancer cells nih.govnih.gov. The interaction between circulating galectin-3 and cancer-associated MUC1 has been found to enhance tumor cell homotypic aggregation, thereby preventing anoikis researchgate.net. By disrupting this resistance, galectin-3 antagonists can render disseminating tumor cells more susceptible to cell death.

A significant challenge in cancer therapy is the development of drug resistance. Galectin-3 has been identified as a contributor to this phenomenon. The polysaccharide GCS-100, a galectin-3 antagonist derived from citrus pectin (B1162225), has shown potential in treating multiple myeloma cells, including those resistant to conventional chemotherapeutic agents like dexamethasone, melphalan, or doxorubicin nih.gov. Furthermore, the inhibition of galectin-3 has been found to sensitize ovarian cancer cells to cisplatin researchgate.net. These studies suggest that combining galectin-3 antagonists with standard chemotherapy could be a promising strategy to overcome drug resistance.

Disease-Specific Preclinical Models

The anti-tumor effects of galectin-3 antagonists observed in vitro have been further validated in various disease-specific preclinical models. For instance, a dominant-negative form of galectin-3, Galectin-3C, has been shown to reduce the growth, motility, invasion, and angiogenic potential of ovarian cancer cell lines and primary cells from patients researchgate.net. In a mouse xenograft model of oral squamous cell carcinoma, a galectin-3 inhibitor suppressed the growth of cetuximab-resistant tumors and displayed a synergistic inhibitory effect when combined with cetuximab nih.gov. Additionally, preclinical studies have demonstrated that galectin inhibitors are effective anti-tumor agents when used in combination with radiotherapy, chemotherapy, anti-angiogenic therapy, and immunotherapy in various cancer models nih.gov. These in vivo studies provide a strong rationale for the clinical development of galectin-3 antagonists for the treatment of various cancers.

Lung Adenocarcinoma Models

The therapeutic potential of galectin-3 inhibition has been explored in preclinical models of lung adenocarcinoma. The small molecule galectin-3 inhibitor GB1107 has been shown to reduce the growth of both human and mouse lung adenocarcinoma and to block metastasis in a syngeneic model. ahajournals.org In a xenograft model using A549 human lung adenocarcinoma cells, daily administration of GB1107 significantly reduced tumor burden by 79.2%. researchgate.net

Mechanistically, treatment with GB1107 was found to alter the tumor microenvironment by increasing the polarization of M1 macrophages and enhancing the infiltration of CD8+ T-cells. ahajournals.org Furthermore, GB1107 potentiated the effects of PD-L1 immune checkpoint inhibitors. ahajournals.org This combination therapy led to an increased expression of cytotoxic effector molecules, including IFNγ, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic molecule cleaved caspase-3. ahajournals.org Studies using galectin-3 knockout mice (Galectin-3-/-) also demonstrated significantly smaller and fewer tumors and metastases compared to wild-type mice, underscoring the role of galectin-3 in disease progression. ahajournals.org These findings suggest that galectin-3 is a key regulator of lung adenocarcinoma progression and that its inhibition can be an effective monotherapy or a valuable component of combination therapies with immune checkpoint inhibitors. ahajournals.org

Table 1: Effects of Galectin-3 Inhibition in Lung Adenocarcinoma Models

Model System Antagonist Key Findings
Syngeneic Mouse Lung Adenocarcinoma GB1107 Reduced tumor growth and blocked metastasis. ahajournals.org
Human A549 Xenograft GB1107 Significantly reduced tumor burden (79.2% reduction). researchgate.net
Syngeneic Mouse Model GB1107 + PD-L1 Inhibitor Potentiated anti-tumor immune response; increased cytotoxic and apoptotic molecules. ahajournals.org
Galectin-3-/- Mice Genetic Deletion Developed significantly smaller and fewer tumors and metastases. ahajournals.org
Acute Lymphoblastic Leukemia (ALL) Models

Galectin-3 has been identified as a therapeutic target in B-cell precursor acute lymphoblastic leukemia (BCP-ALL), where it promotes migration and drug resistance. nih.gov The bone marrow microenvironment plays a significant role in protecting leukemia cells from chemotherapy, a process in which stromal galectin-3 is implicated. biorxiv.org

Novel taloside-based antagonists of galectin-3 have been developed and shown to be cytotoxic to ALL cells. nih.gov These compounds were effective in decreasing the viability of ALL cells, even when the cells were grown in the presence of protective stromal cells. nih.gov In co-culture models of BCP-ALL with stromal cells, small molecule inhibitors Cpd14 and Cpd17, which have high specificity for galectin-3, were tested. biorxiv.org Treatment with these compounds inhibited the migration and adhesion of BCP-ALL cells. biorxiv.org Moreover, the inhibitors induced anti-leukemic responses, including a dose-dependent reduction in viability and proliferation, induction of apoptosis, and importantly, inhibition of drug resistance. biorxiv.org

Plant-derived carbohydrate inhibitors of galectin-1 and galectin-3, GM-CT-01 and GR-MD-02, also sensitized human BCP-ALL cells to conventional chemotherapy agents like vincristine and the targeted tyrosine kinase inhibitor nilotinib. mdpi.combiorxiv.org These findings indicate that inhibiting the interaction between leukemia cells and the stroma via galectin-3 antagonists can sensitize the cancer cells to chemotherapy. biorxiv.org

Table 2: Effects of Galectin-3 Antagonists in Acute Lymphoblastic Leukemia Models

Model System Antagonist(s) Key Findings
BCP-ALL Cell Lines Taloside-based antagonists Decreased viability of ALL cells, even with protective stromal cells. nih.gov
BCP-ALL and Stromal Cell Co-cultures Cpd14, Cpd17 Inhibited migration and adhesion; reduced viability and proliferation; induced apoptosis; inhibited drug resistance. biorxiv.org
Human BCP-ALL and Stromal Cell Co-cultures GM-CT-01, GR-MD-02 Attenuated migration; sensitized BCP-ALL cells to vincristine and nilotinib. mdpi.combiorxiv.org
Thyroid Cancer Models

The therapeutic potential of targeting galectin-3 has been investigated in preclinical models of thyroid cancer, where it is considered a histologic marker. nih.govnih.gov The novel galectin-3 inhibitors GB1107 and TD139 have been evaluated in thyroid cancer cell lines. nih.govnih.gov

Both GB1107 and TD139 were found to significantly inhibit cell coherence and counteract anoikis resistance, which is a critical step in metastasis. nih.gov The inhibitors also decreased the migratory and invasive abilities of thyroid cancer cells in a dose-dependent manner. nih.govnih.gov Mechanistically, treatment with these antagonists led to an attenuation of AKT phosphorylation and a decrease in the expression of β-catenin and MMP2, key molecules in cell survival and invasion pathways. nih.gov

While both compounds suppressed motility and invasion, TD139, particularly at high doses, also reduced cell viability and clonogenicity and induced apoptosis. nih.gov This was evidenced by an increase in the sub-G1 cell population, activation of caspase-3, and cleavage of PARP1. nih.gov In contrast, GB1107 did not show a significant effect on cell viability under the same conditions. nih.gov These results suggest that galectin-3 inhibitors can suppress key malignant properties of thyroid cancer cells, supporting their evaluation for treating and preventing metastatic spread. nih.govnih.gov

Table 3: Effects of Galectin-3 Inhibitors in Thyroid Cancer Cell Models

Cell Line(s) Antagonist(s) Key Findings
Thyroid Cancer Cell Lines GB1107, TD139 Inhibited cell coherence and anoikis resistance; decreased cell migration and invasion. nih.govnih.gov
Thyroid Cancer Cell Lines GB1107, TD139 Attenuated AKT phosphorylation; decreased β-catenin and MMP2 expression. nih.gov
Thyroid Cancer Cell Lines TD139 Reduced cell viability and clonogenicity; induced apoptosis (caspase-3 activation, PARP1 cleavage). nih.gov
Prostate Cancer Models

The role of galectin-3 in prostate cancer progression and metastasis has led to the preclinical investigation of its antagonists. In a mouse model of bone metastasis using human PC-3 prostate carcinoma cells, the synthetic galectin-3 inhibitor lactulose-L-leucine (Lac-L-Leu) was evaluated. semanticscholar.org Daily administration of Lac-L-Leu resulted in a threefold decrease in the metastatic tumor burden compared to the untreated control group. semanticscholar.org This effect was associated with a dose-dependent inhibition of several key metastatic processes, including cancer cell adhesion to bone marrow endothelium, homotypic aggregation, and clonogenic growth. semanticscholar.org

In other preclinical studies, the galectin inhibitor GR-MD-02 was shown to enhance the efficacy of immune checkpoint blockade inhibitors (anti-CTLA-4 or anti-PD-1), leading to increased tumor shrinkage and enhanced survival in an immune-competent mouse model of prostate cancer. prnewswire.com Furthermore, low, non-cytotoxic doses of docetaxel were found to inhibit galectin-3 expression in prostate cancer cells. nih.gov This inhibition, when applied before a therapeutic vaccination, was critical for controlling tumor recurrence by promoting the proliferation and infiltration of CD8+ cytotoxic T cells. nih.gov Combination studies in vitro also showed that the galectin-3 inhibitor GB1107 demonstrated synergistic cytotoxic effects with docetaxel in the PC-3 cell line. mdpi.com

Table 4: Effects of Galectin-3 Inhibition in Prostate Cancer Models

Model System Antagonist(s) Key Findings
In vivo Mouse Model (PC-3 cells) Lactulose-L-leucine Three-fold decrease in bone metastasis tumor burden; inhibited cell adhesion, aggregation, and growth. semanticscholar.org
Syngeneic Mouse Model GR-MD-02 + Checkpoint Inhibitor Increased tumor shrinkage and enhanced survival. prnewswire.com
In vivo Mouse Model (TC1 cells) Docetaxel (as Gal-3 inhibitor) + Vaccine Controlled tumor recurrence; promoted CD8+ T cell response. nih.gov
PC-3 Cell Line GB1107 + Docetaxel Synergistic cytotoxic effects. mdpi.com
Ovarian and Hepatic Cancer Models

Hepatic Cancer and Fibrosis: Galectin-3 is highly expressed in fibrotic liver and is implicated in hepatic fibrosis, a precursor to hepatocellular carcinoma. frontiersin.orgnih.gov The oral small molecule galectin-3 inhibitor selvigaltin (also known as GB1211) was investigated in a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH), a condition that can progress to liver cancer. frontiersin.orgnih.gov Selvigaltin treatment dose-dependently reduced biomarkers of liver function (AST, ALT), inflammation, and fibrosis. nih.gov The inhibitor also decreased the mRNA and protein expression of key inflammatory and fibrotic biomarkers such as IL6 and TGFβ. nih.gov These findings support the therapeutic potential of galectin-3 inhibition in mitigating the severe liver damage that can lead to cancer. nih.gov

Table 5: Effects of Galectin-3 Inhibition in Ovarian and Hepatic Models

Model System Antagonist/Approach Key Findings
Ovarian Cancer (in vitro & murine models) Galectin-3 Silencing Inhibited tumor cell invasion and attenuated tumor growth. nih.gov
Ovarian Cancer (in vitro & animal models) 14D11 Monoclonal Antibody Blocked key signaling pathways; inhibited invasion; prolonged survival. nih.gov
Ovarian Cancer Cell Lines Galectin-3C Reduced cell growth, motility, invasion, and angiogenic potential. researchgate.net
Rabbit Model of MASH/Liver Fibrosis Selvigaltin (GB1211) Reduced liver inflammation, fibrosis, and biomarkers of liver damage (AST, ALT). nih.gov

Anti-fibrotic Research Applications

Attenuation of Organ Fibrosis in Animal Models

Galectin-3 is recognized as a potent pro-fibrotic mediator, playing a key role in the development of fibrosis in multiple organs, including the heart, liver, and kidneys. researchgate.netnih.govthno.org Consequently, its inhibition is a significant area of therapeutic research. researchgate.netnih.gov

In animal models of cardiac remodeling and heart failure, both genetic disruption and pharmacological inhibition of galectin-3 have been shown to attenuate cardiac fibrosis and left-ventricular dysfunction. ahajournals.org Treatment with the galectin-3 inhibitor N-acetyllactosamine in rat and mouse models of heart failure was associated with a downregulation in collagen production (collagen I and III), processing, and deposition. ahajournals.org

In the context of liver fibrosis, which is characterized by the activation of myofibroblasts and excessive matrix production, galectin-3 is a key driver. frontiersin.orgthno.org In a rabbit model of metabolic-associated steatohepatitis (MASH), the oral galectin-3 inhibitor selvigaltin (GB1211) significantly reduced liver inflammation and fibrosis in a dose-dependent manner. nih.gov

Studies in models of renal fibrosis have shown that galectin-3 secretion by macrophages is a critical driver of the fibrotic process. thno.org In a unilateral ureteral obstruction model, galectin-3 knockout mice developed significantly less interstitial fibrosis and had reduced expression of α-smooth muscle actin, a marker of myofibroblast activation, compared to wild-type mice. thno.org These findings across different organ systems highlight that inhibiting galectin-3 is a promising therapeutic strategy for combating fibrotic diseases. researchgate.netnih.gov

Table 6: Effects of Galectin-3 Inhibition on Organ Fibrosis in Animal Models

Organ Model System Antagonist/Approach Key Anti-fibrotic Findings
Heart Angiotensin II infusion; Transverse Aortic Constriction (Mice, Rats) N-acetyllactosamine; Genetic Deletion Attenuated cardiac fibrosis and LV dysfunction; reduced collagen production and deposition. ahajournals.org
Liver High-Fat Diet Rabbit Model of MASH Selvigaltin (GB1211) Significantly reduced liver fibrosis and inflammation. nih.gov
Kidney Unilateral Ureteral Obstruction (Mice) Genetic Deletion Reduced interstitial fibrosis and myofibroblast activation. thno.org

Modulation of Fibroblast and Myofibroblast Activity

The transition of fibroblasts into matrix-secreting myofibroblasts is a pivotal event in fibrogenesis. ed.ac.uknih.gov Galectin-3 is a potent modulator of this process. nih.gov It stimulates fibroblast proliferation and their differentiation into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA). mdpi.comfrontiersin.org

Preclinical research has shown that galectin-3 antagonists can directly interfere with these cellular mechanisms. In vitro, the addition of exogenous galectin-3 stimulates fibroblasts to produce collagen. escholarship.org Conversely, inhibiting galectin-3 or knocking down its expression can block myofibroblast activation and the expression of procollagen (I). ed.ac.uknih.gov For example, treatment with GR-MD-02 in a NASH model reduced the expression of α-SMA, indicating a decrease in activated stellate cells. plos.orgresearchgate.net Similarly, in vitro studies have demonstrated that blocking galectin-3 inhibits myofibroblast activation and collagen type I expression. mdpi.com These findings underscore that a key anti-fibrotic mechanism of galectin-3 antagonists is the direct modulation of fibroblast and myofibroblast activity. nih.gov

Immunomodulatory and Anti-inflammatory Research

Galectin-3 is a significant regulator of inflammatory responses. researchgate.net It can act as a pro-inflammatory mediator, influencing the activation and recruitment of various immune cells and modulating the production of inflammatory cytokines. researchgate.net

Regulation of Inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)

Galectin-3 has been shown to induce the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov In a mouse model of acute colitis, genetic deletion or pharmacological inhibition of galectin-3 significantly suppressed the production of these pro-inflammatory cytokines in the colon and serum. nih.gov This effect was linked to reduced activation of the NLRP3 inflammasome in macrophages, a key pathway for IL-1β production. nih.gov

In vitro studies using human monocyte-derived dendritic cells showed that downregulating galectin-3 with siRNA led to a decreased expression of IL-1β and IL-6. nih.gov Similarly, studies on rheumatoid synovial fibroblasts demonstrated that galectin-3 induces the secretion of IL-6 and TNF-α. nih.gov The inhibition of galectin-3 can therefore exert anti-inflammatory effects by curbing the production of these critical cytokines.

Effect of Galectin-3 Inhibition on Pro-inflammatory Cytokines

Model/Cell Type Galectin-3 Antagonist/Method Effect on IL-1β Effect on IL-6 Effect on TNF-α Reference
DSS-Induced Colitis (Mouse)Genetic Deletion / Pharmacological InhibitionSignificantly LowerSignificantly LowerSignificantly Lower nih.gov
Human Monocyte-Derived Dendritic CellssiRNA DownregulationDecreased ExpressionDecreased ExpressionNot Specified nih.gov
Rheumatoid Synovial FibroblastsN/A (Gal-3 stimulation)Not SpecifiedInduced SecretionInduced Secretion nih.gov

Impact on Immune Cell Activation and Recruitment

Galectin-3 antagonists have been shown in preclinical studies to significantly modulate the activation and recruitment of various immune cells, suggesting a potential therapeutic role in diseases characterized by immune dysregulation. Galectin-3 itself acts as a key regulator of immune responses, and its inhibition can alter the behavior of T-cells, macrophages, and dendritic cells. nih.gov

T-Cell Modulation: Galectin-3 has a complex role in T-cell function. It can induce apoptosis in T-cells and suppress T-cell receptor (TCR) signaling, thereby dampening the adaptive immune response. researchgate.net Preclinical evidence indicates that antagonism of Galectin-3 can restore the function of anergic, or unresponsive, tumor-reactive T-cells. For instance, treatment with a Galectin-3 inhibitor was found to reinstate cytokine production and the cytolytic capacity of T-cells isolated from human tumors. frontiersin.org Furthermore, in models of rheumatoid arthritis, the Galectin-3 inhibitor GB1107 was shown to inhibit the differentiation of pathogenic Th17 cells, a subset of T-helper cells implicated in autoimmune inflammation.

Macrophage Polarization and Recruitment: Galectin-3 is a known chemoattractant for monocytes and macrophages. news-medical.net By blocking Galectin-3, antagonists can interfere with the recruitment of these myeloid cells to sites of inflammation. Moreover, Galectin-3 influences macrophage polarization, the process by which macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Inhibition of Galectin-3 has been demonstrated to shift the balance from the M1 to the M2 phenotype. gwu.eduresearchgate.net For example, in vitro studies have shown that Galectin-3 inhibition markedly decreases the production of macrophage-derived inflammatory mediators, including IL-8, TNF-α, and IL-1β. nih.gov This shift towards an M2 phenotype is associated with tissue repair and a reduction in inflammation. researchgate.net

Dendritic Cell Function: Dendritic cells (DCs) are critical for initiating adaptive immune responses. Galectin-3 can act as a pattern-recognition receptor on DCs, regulating the production of proinflammatory cytokines. nih.gov Downregulation of Galectin-3 in human monocyte-derived DCs was found to reprogram their cytokine production, leading to decreased expression of IL-6 and IL-1β, while enhancing the production of cytokines that promote a Th1 response (IFN-γ) and attenuating those that drive Th2/Th17 responses. nih.gov

Myeloid-Derived Suppressor Cells (MDSCs): In the context of cancer, Galectin-3 expression has been linked to the accumulation and suppressive function of MDSCs. Preclinical observations suggest that Galectin-3 antagonists may inhibit the immunosuppressive activity of monocytic MDSCs (M-MDSCs). frontiersin.org In a clinical trial combining the Galectin-3 inhibitor belapectin with an anti-PD-1 antibody, patients who responded to the therapy showed stable or reduced levels of M-MDSCs. frontiersin.org

Immune Cell TypeEffect of Galectin-3Effect of this compoundKey Research Finding
T-CellsSuppresses TCR signaling; Induces apoptosisRestores function of anergic T-cells; Inhibits Th17 differentiationInhibitor GB1107 inhibited pathogenic Th17 cell differentiation in an arthritis model.
MacrophagesActs as a chemoattractant; Promotes M1 polarizationReduces recruitment; Promotes shift to anti-inflammatory M2 phenotypeInhibition decreased production of inflammatory cytokines like TNF-α and IL-1β. nih.gov
Dendritic Cells (DCs)Regulates pro-inflammatory cytokine productionReprograms cytokine profile to attenuate Th2/Th17 responsesGalectin-3 downregulation decreased IL-6 and IL-1β expression in human DCs. nih.gov
MDSCsPromotes immunosuppressive functionMay inhibit immune suppression by M-MDSCsResponding patients in a clinical trial showed reduced M-MDSC levels with belapectin. frontiersin.org

Experimental Autoimmune Disease Models

The therapeutic potential of Galectin-3 antagonists has been investigated in several preclinical models of autoimmune diseases, with outcomes often depending on the specific disease context.

Rheumatoid Arthritis (RA): In animal models of RA, Galectin-3 is recognized as a pro-inflammatory mediator. researchgate.net Its expression is increased in the synovium and correlates with disease progression. Studies using the collagen-induced arthritis (CIA) mouse model have shown that treatment with the Galectin-3 inhibitor GB1107 reduced the accumulation of T-cells in the perivascular tissue surrounding the aorta. Furthermore, GB1107 was effective in inhibiting the differentiation and proliferation of Th17 cells, a key pathogenic T-cell subset in RA. Research has also shown that Galectin-3 can counteract the inhibitory PD-1 checkpoint pathway in T-cells, suggesting that blocking Galectin-3 could restore a crucial mechanism of immune self-regulation that is dysfunctional in RA. researchgate.net

Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, Galectin-3 plays a significant role in neuroinflammation. Genetic knockout of Galectin-3 in mice leads to a milder form of EAE, with reduced inflammatory infiltrates and less demyelination in the spinal cord. researchgate.net Galectin-3 expression is markedly upregulated in microglia, macrophages, and astrocytes within MS lesions. news-medical.netalzdiscovery.org This suggests that a Galectin-3 antagonist could mitigate the neuroinflammatory processes that drive MS pathology. While most evidence points to a pathogenic role, some studies suggest Galectin-3 could also be involved in remyelination, indicating a complex function in the central nervous system. gwu.edu

Inflammatory Bowel Disease (IBD): The role of Galectin-3 in IBD models is multifaceted and appears to be context-dependent. In dextran sulfate sodium (DSS)-induced colitis, genetic deletion of Galectin-3 resulted in a milder disease phenotype, with reduced production of pro-inflammatory cytokines and decreased activation of the NLRP3 inflammasome in colonic macrophages. frontiersin.org Conversely, other studies suggest a protective role for Galectin-3. For example, the administration of recombinant Galectin-3 improved outcomes in a DSS colitis model, and pretreatment of T-cells with Galectin-3 induced a regulatory T-cell phenotype that suppressed inflammation in a T-cell transfer model of colitis. frontiersin.org These conflicting findings suggest that the therapeutic utility of a Galectin-3 antagonist in IBD requires further investigation to delineate the specific conditions under which it might be beneficial. mdpi.com

Disease ModelAnimal ModelKey Findings with Galectin-3 Inhibition/DeletionPotential Therapeutic Effect
Rheumatoid ArthritisCollagen-Induced Arthritis (CIA)Reduced T-cell accumulation; Inhibited Th17 differentiation (GB1107). nih.govAmelioration of joint inflammation and vasculopathy.
Multiple SclerosisExperimental Autoimmune Encephalomyelitis (EAE)Milder disease course; Reduced inflammation and demyelination in Gal-3 knockout mice. researchgate.netReduction of neuroinflammation and demyelination.
Inflammatory Bowel DiseaseDSS-Induced ColitisMilder colitis in Gal-3 knockout mice due to reduced inflammasome activation. frontiersin.orgContext-dependent; may reduce inflammation in specific settings.
Inflammatory Bowel DiseaseT-cell Transfer ColitisExogenous Gal-3 induced regulatory T-cells, suppressing colitis. frontiersin.orgAntagonism may not be beneficial in T-cell driven models.

Antiviral Research Applications

Inhibition of Viral Entry into Cells in In Vitro Models (e.g., SARS-CoV-2)

Galectin-3 has been identified as a host factor that facilitates the entry of several viruses into cells, making its antagonism a compelling antiviral strategy. By binding to glycans on the surface of both host cells and viral particles, Galectin-3 can act as a bridge, enhancing viral attachment and subsequent infection. frontiersin.orgmdpi.com

The most extensively studied example is SARS-CoV-2. Research has shown that Galectin-3 binds to glycans on the spike protein of the virus, thereby facilitating its entry into host cells. mdpi.com A key insight is the significant structural and sequence similarity between human Galectin-3 and the N-terminal domain (NTD) of the SARS-CoV-2 spike protein. researchgate.net This NTD is crucial for viral entry, suggesting that Galectin-3 inhibitors could have a dual mechanism of action: blocking the host Galectin-3 protein and potentially interacting with the viral spike protein itself. nih.govresearchgate.net

In vitro studies have provided direct evidence for this inhibitory mechanism. In one study, a pectin-derived polysaccharide antagonist, ProLectin-M (PL-M), was shown to bind strongly to Galectin-3. When applied to Vero cells infected with SARS-CoV-2, PL-M led to a significant reduction in viral load without cytotoxicity. mdpi.com The proposed mechanism is that the antagonist competes with the viral spike protein for binding to host cell Galectin-3, thereby compromising viral entry. mdpi.com Similar mechanisms have been suggested for other viruses, including Human Immunodeficiency Virus (HIV), where Galectin-3 interacts with the viral envelope glycoprotein (B1211001) gp120, enhancing its binding to host cell receptors like CD4. frontiersin.org

Modulation of Host-Pathogen Interactions

Beyond inhibiting viral entry, Galectin-3 antagonists can modulate the broader host-pathogen interaction, particularly the host's inflammatory response to infection. Galectin-3 is a key mediator of inflammation and is abundantly expressed by various immune cells during viral infections. researchgate.netalzdiscovery.org

During infection, secreted Galectin-3 can lead to a dysregulated production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. alzdiscovery.org This is highly relevant in the context of severe viral illnesses like COVID-19, where a "cytokine storm" is a major cause of pathology. alzdiscovery.org Elevated levels of Galectin-3 have been observed in patients with severe COVID-19, correlating with increased inflammatory markers. researchgate.net

Preclinical research suggests that Galectin-3 antagonists can mitigate this hyperinflammatory response. Small molecule inhibitors of Galectin-3 have been shown to reduce the levels of both IL-6 and TNF-α in vitro. nih.gov By suppressing the pro-inflammatory functions of Galectin-3, these antagonists could help prevent the excessive inflammation that leads to tissue damage in severe viral infections. alzdiscovery.org

Galectin-3 also plays a role in the replication cycle of certain viruses. For example, it has been shown to facilitate HIV-1 replication. frontiersin.org Therefore, its inhibition may offer an additional antiviral effect by interfering with post-entry stages of the viral life cycle. This multifaceted role in viral entry, immune modulation, and replication makes Galectin-3 a significant target in antiviral research. gwu.edu

Neurodegenerative Disease Research Applications

Cognitive Impairment Models

Galectin-3 has emerged as a critical factor in the neuroinflammatory processes that underpin cognitive decline in various neurodegenerative diseases. frontiersin.orgmdpi.com Its expression is significantly upregulated in the brain, particularly in activated microglia, in conditions such as Alzheimer's disease (AD). nih.govgwu.edu This has positioned Galectin-3 antagonists as a potential therapeutic avenue for mitigating cognitive impairment.

In preclinical models of Alzheimer's disease, such as the 5xFAD mouse model, the role of Galectin-3 is prominent. Genetic deletion of Galectin-3 in these mice resulted in a significant reduction of amyloid-beta (Aβ) deposition and an amelioration of cognitive deficits. nih.gov These mice demonstrated improved memory in behavioral tests compared to their counterparts with functional Galectin-3. news-medical.netalzdiscovery.org Mechanistically, Galectin-3 appears to act as a "glue," facilitating the aggregation of Aβ into toxic plaques and promoting microglial activation via pathways involving TLR4 and TREM2. nih.govgwu.edu

Pharmacological inhibition has shown similar promise. In a rat model of diabetes-associated cognitive impairment, treatment with Modified Citrus Pectin (MCP), a Galectin-3 inhibitor, improved cognitive function as assessed by maze performance. nih.govresearchgate.net The treatment also attenuated neuroinflammation and oxidative stress in the hippocampus and cerebral cortex. nih.gov Furthermore, in vitro studies using hippocampal slices have shown that the Galectin-3 inhibitor TD139 could prevent the Aβ-induced impairment of gamma oscillations, which are crucial for cognitive processes. alzdiscovery.org

Overexpression of Galectin-3 in the hippocampus has been directly shown to impair memory formation, while its inhibition or knockout enhances it. researchgate.net These findings collectively suggest that by blocking Galectin-3, antagonists can reduce key pathological features of neurodegenerative disease—neuroinflammation, microglial activation, and protein aggregation—leading to the preservation of cognitive function in preclinical models. nih.gov

Disease ModelAnimal ModelGalectin-3 Antagonist/DeletionObserved Effects on PathologyObserved Effects on Cognition
Alzheimer's Disease5xFAD MiceGenetic DeletionReduced Aβ plaque deposition; Decreased microglial reactivity. nih.govalzdiscovery.orgImproved performance in memory tests. news-medical.netalzdiscovery.org
Diabetes-Associated ImpairmentHFD/STZ-induced Diabetic RatsModified Citrus Pectin (MCP)Attenuated neuroinflammation and oxidative stress in the brain. nih.govresearchgate.netImproved performance in Morris water maze. nih.gov
General Memory ModelRatsGenetic Deletion / siRNAIncreased phosphorylated Focal Adhesion Kinase (FAK) levels. researchgate.netEnhanced fear retention and spatial memory. researchgate.net
Alzheimer's DiseaseHippocampal Slices (ex vivo)TD139Prevented Aβ-induced impairment of gamma oscillations. alzdiscovery.orgN/A (ex vivo model)

Preclinical Evaluation of "this compound" Reveals a Gap in Microglial Activation Research

Despite growing interest in the role of Galectin-3 in neuroinflammation, a thorough review of preclinical literature reveals a notable absence of studies investigating the specific compound "this compound" (CAS No. 2921603-02-1) and its direct effects on microglial activation. While the broader class of Galectin-3 inhibitors has shown promise in modulating the inflammatory responses of microglia, research pinpointing the activity of this particular antagonist is not publicly available.

Microglia, the resident immune cells of the central nervous system, are key players in the initiation and propagation of neuroinflammatory processes. Their activation is a hallmark of many neurodegenerative diseases. Consequently, the therapeutic potential of targeting microglial activation is an area of intense investigation. Galectin-3 has emerged as a significant regulator of microglial function, making its antagonists a subject of considerable scientific interest.

However, at present, the scientific community awaits dedicated preclinical studies on "this compound" to elucidate its potential for modulating microglial activation. Future research would need to explore its impact on microglial morphology, proliferation, and the secretion of pro- and anti-inflammatory cytokines in various in vitro and in vivo models of neurological disease. Such data would be crucial in determining its therapeutic viability for neuroinflammatory conditions.

In contrast, other Galectin-3 inhibitors, such as TD139 and Modified Citrus Pectin (MCP), have been the subject of multiple preclinical studies demonstrating their ability to temper microglial-mediated inflammation. nih.govnih.govmdpi.com These studies provide a framework for the types of investigations that would be necessary to understand the potential of "this compound."

Until dedicated research is conducted and published, the role of "this compound" in the modulation of microglial activation remains an open question within the scientific community.

Structure Activity Relationship Sar and Rational Design of Galectin 3 Antagonists

Chemical Scaffolds and Core Structures

A variety of chemical scaffolds have been explored to create effective Gal-3 antagonists, ranging from simple sugars to more complex molecules.

Galactose forms the fundamental building block for many Gal-3 inhibitors, as it is the natural ligand for the galectin family. lu.se However, galactose itself binds with low affinity. acs.org To enhance binding, modifications are often made to the galactose scaffold. For instance, replacing galactose with its C2 epimer, talose, has been investigated as a strategy to create more specific inhibitors. nih.gov The rationale is that substituents at the O2 position of talose would be oriented closer to the protein surface, allowing for the design of inhibitors with greater specificity for particular galectins. nih.gov

Recently, a series of monosaccharide inhibitors with high affinity and good selectivity for Gal-3 over other galectins has been developed. frontiersin.org One such inhibitor, GB1107, demonstrates a strong binding affinity to the CRD of Gal-3 and is a membrane-permeable small molecule with good oral bioavailability. frontiersin.org

Lactose (B1674315) and N-acetyllactosamine (LacNAc) are natural disaccharide ligands for galectins and have been extensively used as starting points for inhibitor design. mdpi.com The addition of a glucose or N-acetylglucosamine unit to galactose can increase affinity for Gal-3 by up to 50-fold. acs.org

Thiodigalactosides (TDG) are a prominent class of Gal-3 inhibitors where the glycosidic oxygen is replaced by a sulfur atom. This modification makes the molecule resistant to metabolic degradation. medchemexpress.com TDG itself is a potent inhibitor of both Gal-1 and Gal-3. medchemexpress.com Further modifications, such as the introduction of aromatic groups, have led to compounds with significantly enhanced affinity and selectivity. For example, TD139, a thiodigalactoside (B104359) derivative, is currently in clinical trials for the treatment of idiopathic pulmonary fibrosis. nih.govmdpi.com

N-Acetyllactosamine (LacNAc) Derivatives have also been a major focus of inhibitor development. Introducing aromatic substituents at the C-3' position of the galactose unit of LacNAc has been shown to effectively increase affinity for Gal-3. nih.gov This is because the 3'-OH group points into an extended groove of the CRD, allowing for additional interactions. nih.gov Several LacNAc derivatives with aromatic amides at the C-3' position have demonstrated significantly higher inhibitory activity compared to the parent molecule. nih.govnih.gov

Compound ClassKey FeaturesExample
Thiodigalactosides Sulfur linkage for metabolic stability.Thiodigalactoside (TDG)
N-Acetyllactosamine Derivatives Modifications at the C-3' position of galactose to exploit interactions with the CRD.3'-Aryl-Amide LacNAc Derivatives

Modified Citrus Pectin (B1162225) (MCP) is a complex polysaccharide derived from citrus fruit peels that has been shown to be a potent inhibitor of Gal-3. researchgate.netlivewellclinic.org MCP is a water-soluble fiber that is modified to a lower molecular weight to allow for absorption into the bloodstream. livewellclinic.org It is believed to bind to Gal-3 and inhibit its functions, which are implicated in cancer progression, inflammation, and fibrosis. researchgate.netlivewellclinic.org Pre-clinical studies have demonstrated that MCP can reduce Gal-3 levels, leading to decreased renal fibrosis and inflammation. researchgate.net

Beyond carbohydrate-based inhibitors, peptides and aptamers that target Gal-3 are also being explored.

Peptide-based antagonists have been designed to interfere with Gal-3 functions. For instance, a peptide derived from the Thomsen-Friedenreich antigen has been shown to bind Gal-3 and modulate cancer cell adhesion. frontiersin.org Stapled peptides that bind to the CRD of Gal-3 have also been developed. frontiersin.org

Aptamers , which are short, single-stranded DNA or RNA molecules, can also be designed to bind to specific targets like Gal-3.

Additionally, monoclonal antibodies that specifically target the CRD of Gal-3 have been developed. One such antibody, 14D11, has been shown to compete with lactose for binding to the Gal-3 CRD and inhibit cancer cell invasion in preclinical models. researchgate.net

Key Pharmacophoric Features for Affinity and Selectivity

The rational design of potent and selective Gal-3 inhibitors relies on understanding the key interactions within the CRD. The binding site of Gal-3 is relatively shallow and conserved among different galectins, making the design of selective inhibitors challenging. nih.gov

Key interactions that contribute to high affinity and selectivity include:

Hydrogen bonding: The hydroxyl groups of the galactose core form a network of hydrogen bonds with conserved amino acid residues in the CRD. frontiersin.org

Hydrophobic interactions: Aromatic substituents on the sugar scaffold can engage in hydrophobic interactions with amino acid residues in the binding site.

Cation-π interactions: Aromatic groups can form favorable interactions with arginine residues, such as Arg144, near the binding site. nih.govacs.org

Fluorine interactions: The strategic placement of fluorine atoms on aromatic rings can lead to favorable interactions and significantly enhance affinity and selectivity. acs.org

Systematic tuning of these interactions has led to the development of inhibitors with nanomolar affinity for Gal-3. acs.orgacs.org For example, symmetrical and asymmetrical fluorinated phenyltriazolyl-thiodigalactoside derivatives have shown exceptional affinities and selectivities for Gal-3 over Gal-1. acs.org

Computational Design Approaches

Computational methods play a crucial role in the rational design of Gal-3 antagonists.

Molecular docking is used to predict the binding modes of potential inhibitors within the Gal-3 CRD and to screen virtual libraries of compounds. xjtlu.edu.cnresearchgate.netconsensus.app Docking studies have been instrumental in identifying key polar interactions between inhibitors and residues such as Arg144, Glu184, Arg162, His158, and Asn174. xjtlu.edu.cnconsensus.app

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex and can help to confirm the stability of predicted binding modes. xjtlu.edu.cnnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are developed to establish correlations between the molecular properties of inhibitors and their binding affinities. nih.gov These models can then be used to predict the activity of new, untested compounds and guide further optimization. nih.gov

Virtual screening of compound databases is a powerful tool for identifying novel Gal-3 inhibitors. nih.gov By combining these computational approaches, researchers can accelerate the discovery and development of potent and selective Gal-3 antagonists.

Molecular Docking and Dynamics Simulations

Computational methods are integral to understanding and predicting the binding of antagonists to Galectin-3. Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the interactions that govern binding affinity and selectivity. xjtlu.edu.cnnih.gov

For the development of novel taloside-based antagonists, in silico docking was a key initial step to optimize the molecules. nih.gov Docking studies are used to predict the conformation of the antagonist within the Galectin-3 binding site and to estimate the strength of the interaction. consensus.app These simulations help prioritize compounds for synthesis by identifying those with the most favorable predicted binding modes. The primary binding site in Galectin-3's CRD involves a set of conserved amino acid residues that form hydrogen bonds and stacking interactions with the galactose moiety of ligands. Key interacting residues often include His158, Arg162, Asn174, and Trp181. xjtlu.edu.cnarvojournals.org

Molecular dynamics (MD) simulations are subsequently employed to validate the stability of the docked poses and to characterize the dynamic behavior of the antagonist-protein complex over time. nih.govbiorxiv.org These simulations can confirm the persistence of key hydrogen bonds and other interactions predicted by docking and reveal the role of water molecules in mediating binding. nih.gov For Galectin-3, MD simulations have been used to confirm the ability of designed compounds to inhibit the protein and to understand the complete kinetic process of spontaneous ligand binding, moving beyond static docking poses. xjtlu.edu.cnnih.gov

Computational TechniquePurpose in Galectin-3 Antagonist DesignKey Galectin-3 Residues Investigated
Molecular Docking Predict binding poses of antagonists in the CRD; Prioritize compounds for synthesis. nih.govconsensus.appHis158, Asn160, Arg162, Asn174, Glu184, Trp181. xjtlu.edu.cnarvojournals.org
Molecular Dynamics (MD) Simulation Assess the stability of antagonist-protein complexes; Characterize dynamic interactions and conformational changes. xjtlu.edu.cnbiorxiv.orgArg144, His158, Arg162, Asn174, Glu184. xjtlu.edu.cnconsensus.app

In Silico Optimization Strategies

The rational design of the taloside-based antagonists, including compounds from the same series as Galectin-3 antagonist 2, was heavily guided by in silico optimization strategies. nih.gov The core concept was to use a talose scaffold instead of the more common galactose. nih.gov The axial orientation of the O2 hydroxyl group on the talose ring directs substituents toward a unique cavity in Galectin-3, a feature not present in other galectins like Galectin-1. nih.govresearchgate.net This forms the basis for achieving high selectivity.

The optimization process involved iterative cycles of computational modeling and chemical synthesis. Researchers used docking simulations to explore various substituents on the talose scaffold, aiming to maximize favorable interactions within this specific binding groove. nih.govresearchgate.net By computationally evaluating a range of chemical modifications, the process could be streamlined to focus on derivatives predicted to have enhanced affinity and selectivity. This structure-guided approach led to the identification of several potent compounds. nih.gov For instance, modifications at the C3 position of a galactose ring, combined with changes on the aglycone, have previously led to promising inhibitors. researchgate.net The taloside-based strategy represents a refined version of this principle, specifically targeting a known structural difference in Galectin-3. nih.govnih.gov

Crystal Structure Analysis of Antagonist-Galectin-3 Complexes

X-ray crystallography provides the definitive experimental evidence for the binding mode of an antagonist, confirming the predictions made by computational models. nih.gov The elucidation of crystal structures of Galectin-3 in complex with the novel taloside-based antagonists was crucial for validating the rational design strategy. nih.gov

The crystal structures confirmed that the talose core of the antagonists binds in the canonical β-galactoside binding site, maintaining the key hydrogen bonds with conserved residues that are essential for recognition. nih.govnih.gov More importantly, the structures revealed how the substituents introduced on the talose scaffold successfully engaged with the targeted, Galectin-3-specific cavity. nih.govresearchgate.net

Analysis of these complex structures provides a detailed map of the intermolecular interactions responsible for the high affinity and selectivity of the compounds. These interactions typically include:

Hydrogen Bonds: Formed between the hydroxyl groups of the sugar scaffold and polar residues in the binding pocket, such as Arg162 and Glu184. researchgate.net

Stacking Interactions: A conserved tryptophan residue (Trp181) forms a CH-π stacking interaction with the sugar face of the ligand. arvojournals.org

Hydrophobic Interactions: Substituents on the antagonist form favorable contacts with nonpolar residues lining the extended binding groove. nih.gov

The structural data obtained from these analyses provides a robust foundation for further structure-activity relationship studies and the future design of even more potent and selective Galectin-3 inhibitors. nih.govnih.gov

Compound SeriesScaffoldKey Structural Finding from CrystallographyPDB ID (Example)
Novel Taloside AntagonistsMethyl β-D-talopyranosideSubstituents at the O2 position of talose project into and interact with a unique cavity in Galectin-3, conferring selectivity. nih.govnih.govresearchgate.net3T1L atomistry.com
ThiodigalactosidesThiodigalactosideSymmetrical and asymmetrical derivatives establish interactions in subsites adjacent to the primary binding pocket. nih.govN/A

Synthetic Methodologies and Chemical Biology Approaches

Synthetic Routes for Novel Galectin-3 Antagonists

The development of effective Galectin-3 antagonists relies on diverse synthetic strategies that move beyond simple modifications of natural ligands like lactose (B1674315) and galactose. Key approaches aim to improve drug-like properties by replacing carbohydrate subunits with more stable, synthetically accessible scaffolds. acs.org

One prominent route involves the creation of thiodisaccharide mimics . For instance, potent inhibitors have been developed where one monosaccharide unit is replaced by a functionalized tetrahydropyran (B127337) ring. acs.org Another significant class of antagonists is based on lactoside derivatives . The synthesis for these compounds can begin from a readily available precursor like methyl lactoside, with modifications targeted at specific positions, such as the C'-3 carbon. A typical multi-step synthesis might involve creating a 3-azido-3-deoxy-galactopyranosyl trichloroacetimidate (B1259523) intermediate, which can then be coupled with a lactose acceptor to form the desired backbone structure. tandfonline.com

Chemists have also explored vanillin-based lactosides . These can be synthesized using phase-transfer catalyzed reactions starting from per-O-acetylated lactosyl bromide. The aldehyde group on the vanillin (B372448) component offers a versatile handle for further modifications. mdpi.com Furthermore, to overcome the inherent instability of O-glycosides, researchers focus on synthesizing C-glycosyl compounds , which are more resistant to enzymatic degradation. researchgate.net

More complex architectures, such as macrocycles , are also being investigated. lu.se The synthesis of these constrained structures is challenging but offers the potential for high affinity and selectivity by locking the molecule into a bioactive conformation that fits snugly into the shallow carbohydrate recognition domain (CRD) of Galectin-3. lu.se A common strategy for introducing specific functionalities involves the copper-catalyzed Huisgen azide-alkyne acs.orgmdpi.com-dipolar cycloaddition, often used to attach triazole-containing moieties to the carbohydrate scaffold. researchgate.netresearchgate.net

A robust synthetic route has been developed for 3-azido-3-deoxy-β-D-galactopyranosides, which serve as crucial intermediates for a variety of Galectin-3 inhibitors. lu.se These intermediates can be used to synthesize bis-3-(4-aryl-1,2,3-triazol-1-yl)-thiodigalactosides, which are potent antagonists. lu.se

Derivatization Strategies for Enhanced Biological Activity

Once a core antagonist scaffold is synthesized, derivatization is employed to fine-tune its properties and enhance its affinity and selectivity for Galectin-3. Structure-activity relationship (SAR) studies are central to this process, guiding the modification of specific functional groups.

A highly successful strategy involves introducing aromatic substituents that can form additional interactions with the protein's binding site. For example, modifying the C-3 position of a galactoside with phenyltriazolyl moieties or the C-1 position with naphthamidomethyl groups has been shown to yield inhibitors with high affinity and selectivity for Galectin-3. lu.se The introduction of polyfluoroaryl substituents can also significantly influence binding through favorable orthogonal multipolar fluorine-amide interactions and cation-π interactions with residues like Arginine-144 in the CRD. tandfonline.comlu.se

The table below summarizes how different modifications on a lactoside derivative scaffold can influence binding affinity to Galectin-3, as determined by docking calculations and Surface Plasmon Resonance (SPR) assays. tandfonline.com

CompoundModification at C'-3Predicted InteractionsBinding Affinity (K D )Affinity Improvement (vs. Ref.)
Reference 1 -OH (unmodified)H-bond with ARG-144353 µM1x
Compound 10 Phenyltriazoleπ–cation with ARG-14459.9 µM~6x
Compound 16 Naphthyltriazoleπ…H–O with SER-237, H-bond with ARG-14418.5 µM~19x

Another powerful strategy for enhancing biological activity is the use of multivalency . Since Galectin-3 can form oligomers upon binding to cell surface glycoproteins, presenting multiple antagonist molecules on a single scaffold can lead to a significant increase in binding avidity. mdpi.com This has been achieved by creating glycodendrimers, glycopolymers, and liposomes decorated with Galectin-3 ligands. mdpi.com Regioselective substitution, for instance, the 3-O-substitution of unprotected thiodigalactosides, provides a direct route to derivatives with altered selectivity and affinity profiles. researchgate.net

Application of Antagonists as Chemical Probes

Galectin-3 antagonists are invaluable as chemical probes to dissect the protein's diverse biological functions both inside and outside the cell. By selectively blocking Galectin-3's interactions with its binding partners, these small molecules allow researchers to study its role in various cellular processes. lu.senih.gov

Extracellularly, these inhibitors can be used to block the binding of Galectin-3 to cell surface glycoproteins, thereby disrupting processes like cell adhesion, signaling, and immune responses. acs.org For example, antagonists can be used in assays to inhibit the binding of fluorescently-tagged Galectin-3 to cells, providing a quantitative measure of their potency in a physiological context. nih.gov

A significant challenge has been to probe the intracellular functions of Galectin-3 due to the often-poor membrane permeability of carbohydrate-based inhibitors. However, antagonists with improved permeability have been developed, enabling the study of cytosolic processes. nih.gov A novel assay utilizes the lysosomotropic agent Glycyl-L-phenylalanine 2-naphthylamide (GPN) to induce lysosomal damage, which causes Galectin-3 to accumulate at the damaged organelles. The ability of a cell-permeable antagonist to prevent this accumulation serves as a direct measure of its intracellular target engagement, providing a powerful tool to investigate the role of Galectin-3 in processes like autophagy and lysosomal repair. nih.gov These chemical probes are essential for validating Galectin-3 as a therapeutic target and for understanding the specific mechanisms through which it exerts its effects. lu.se

Bioconjugation and Delivery System Development for Research Models

To improve the utility of Galectin-3 antagonists in research models, particularly in vivo, various bioconjugation and delivery strategies are being developed. These approaches aim to enhance stability, improve pharmacokinetic properties, and achieve targeted delivery.

Bioconjugation involves attaching the antagonist to a larger molecule, such as a protein. For example, the potent inhibitor TD139 has been appended to protein carriers. mdpi.com This strategy can increase the compound's half-life in circulation and, in some cases, enhance its potency through multivalent presentation.

The development of multivalent systems is a key focus. As mentioned earlier, linking multiple antagonist units to a central scaffold, such as a polyoxazoline-based glycopolymer, can dramatically increase binding affinity into the subnanomolar range. researchgate.net Other multivalent platforms include:

Glycodendrimers : Tree-like molecules where the branches are tipped with Galectin-3 ligands.

Liposomes/Dendrimersomes : Vesicular structures whose surfaces are decorated with antagonists. mdpi.com

These multivalent constructs are designed to more effectively compete with the multivalent glycoprotein (B1211001) lattices that Galectin-3 cross-links on the cell surface. mdpi.com By creating structurally diverse glycoclusters, researchers can empirically search for ligands with optimal potency and selectivity for use in complex biological systems. researchgate.net The development of such advanced delivery systems is crucial for translating the potential of potent Galectin-3 antagonists from the bench to preclinical research models. acs.org

Interactions with Biological Systems at Subcellular Levels

Effects on Cell-Cell Adhesion and Cell-Extracellular Matrix Interactions

Galectin-3 is a key modulator of cellular adhesion, facilitating interactions between cells and with the extracellular matrix (ECM). patsnap.comnih.gov It achieves this by binding to various cell surface glycoproteins and glycolipids, as well as ECM components like fibronectin and laminin (B1169045), thereby cross-linking these molecules and stabilizing adhesive structures. nih.govnih.govoup.com

The function of Galectin-3 antagonists, such as Galectin-3 antagonist 2, is to competitively inhibit these binding events. patsnap.com By occupying the CRD of Galectin-3, the antagonist prevents it from cross-linking cell surface receptors (e.g., integrins) and ECM proteins. patsnap.comnih.gov Research on the effects of general Galectin-3 inhibition has demonstrated a significant reduction in the adhesive capabilities of cells. For example, silencing Galectin-3 expression in a human endometrial cell line was found to down-regulate integrin β1 expression and significantly reduce the cells' ability to adhere to fibronectin. nih.gov Similarly, peptide-based inhibitors that block the CRD of Galectin-3 have been shown to inhibit both homotypic (tumor cell to tumor cell) and heterotypic (tumor cell to endothelial cell) adhesion, which are critical steps in cancer metastasis. oup.com

While direct studies focusing exclusively on this compound's impact on cell adhesion are not extensively detailed in the available literature, its mechanism as a high-affinity competitive inhibitor suggests it would disrupt these Galectin-3-mediated adhesive processes. The expected outcome of applying this antagonist would be a decrease in cell-cell and cell-ECM adhesion, consistent with findings for other Galectin-3 inhibitors.

Process Role of Galectin-3 Effect of Galectin-3 Inhibition Relevant Research Findings
Cell-Cell Adhesion Promotes homotypic and heterotypic cell aggregation by cross-linking surface glycoproteins. oup.comDisrupts cell aggregation. oup.comPeptide inhibitors of the Gal-3 CRD significantly inhibited homotypic aggregation of breast carcinoma cells. oup.com
Cell-ECM Adhesion Enhances adhesion to ECM proteins like fibronectin and laminin by linking them to cell surface integrins. nih.govoup.comReduces cell adhesion to the ECM. nih.govSilencing Gal-3 in endometrial cells decreased their adhesion to fibronectin. nih.gov
Integrin Modulation Modulates integrin clustering and signaling. nih.govDown-regulates expression and function of certain integrins (e.g., integrin β1). nih.govInhibition of Gal-3 was associated with reduced integrin β1 expression. nih.gov

Modulation of Receptor Kinase Signaling

Galectin-3 plays a critical role in modulating signal transduction by forming galectin-glycan lattices on the cell surface. mdpi.com These lattices can trap and cluster receptor tyrosine kinases (RTKs) and other receptors, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the T-cell receptor (TCR), prolonging their signaling activity. arvojournals.orgpnas.org Intracellularly, Galectin-3 can also engage in protein-protein interactions with signaling molecules, including K-Ras and β-catenin. nih.govnih.gov

Galectin-3 antagonists interfere with these signaling functions primarily at the extracellular level. By preventing Galectin-3 from binding to the glycan chains on receptors, this compound can disrupt the formation of the galectin-glycan lattice. nih.gov This disassembly can alter the spatial organization of receptors on the plasma membrane, thereby attenuating downstream signaling. mdpi.com For instance, extracellular Galectin-3 has been shown to influence T-cell receptor signaling by altering membrane organization; antagonists would be expected to reverse this effect. mdpi.com Studies on melanoma cells have shown that extracellular Galectin-3 binds to the cell adhesion molecule MCAM, leading to the activation of the AKT signaling pathway; this effect is dependent on Galectin-3's glycan-binding ability and would thus be blocked by a competitive inhibitor. mdpi.com Furthermore, Galectin-3 has been implicated in signaling pathways that are part of the Hippo signaling cascade, which can be affected by β-adrenoceptor activity. nih.gov

Regulation of Endocytosis and Membrane Bending

Galectin-3 is an active participant in endocytic processes, including clathrin-independent endocytosis (CIE). mdpi.commdpi.com It can induce membrane curvature and the formation of endocytic tubules by interacting with specific glycosphingolipids on the cell surface. mdpi.commdpi.com Intracellularly, Galectin-3 is a key sensor of endo-lysosomal membrane damage. Upon rupture of vesicles like lysosomes, Galectin-3 is recruited from the cytosol to the damaged membrane by binding to glycans exposed on the luminal side. This accumulation initiates a clearing process known as lysophagy, a selective form of autophagy. nih.govfrontiersin.org

The efficacy of this compound in modulating these intracellular events has been specifically demonstrated. In a novel assay using the lysosomotropic agent GPN to induce lysosomal damage, this compound potently inhibited the accumulation of Galectin-3 around the damaged vesicles in the cytosol. nih.gov This finding directly confirms that the antagonist can effectively penetrate the cell membrane and engage with intracellular Galectin-3, blocking its ability to bind to exposed glycans and regulate endo-lysosomal pathways. nih.gov The acute inhibition of Galectin-3 activity with pharmacological compounds has also been shown to strongly reduce the endocytic uptake of certain glycoproteins like α5β1 integrin. mdpi.com

Influence on Glycosylation Patterns and Glycan Profiles in Cellular Systems

The efficacy of Galectin-3 binding, and therefore the inhibitory action of an antagonist, is influenced by specific modifications to these glycan structures. For example, the presence of terminal α2,3-sialic acid on N-glycans can suppress high-affinity binding of Galectin-3. nih.gov Conversely, the absence of sialylation can increase Galectin-3 binding. nih.govresearchgate.net this compound acts as a competitive inhibitor, occupying the binding site on Galectin-3 that would otherwise recognize these specific glycan structures. nih.govnih.gov Therefore, the antagonist's primary role is to block the recognition of certain glycan profiles, rather than to alter their synthesis. patsnap.com

Subcellular Localization-Dependent Effects (Extracellular vs. Intracellular)

Galectin-3 exerts distinct functions depending on its subcellular location, and the effectiveness of an antagonist can vary based on its ability to reach these different compartments. nih.govmdpi.com Extracellularly, Galectin-3 modulates cell adhesion, signaling, and apoptosis by forming lattices with surface glycoconjugates. mdpi.commdpi.com Intracellularly, it can regulate signaling pathways via protein-protein interactions and participate in processes like RNA splicing and the response to vesicle damage. nih.govfrontiersin.org

A key feature of this compound is its demonstrated efficacy in both extracellular and intracellular environments. nih.gov This dual-compartment activity is largely determined by its physicochemical properties, such as its Polar Surface Area (PSA), which influences its ability to permeate the cell membrane. nih.gov

Extracellular Effects : In cell-based assays, this compound was shown to be as effective as other high-affinity inhibitors at blocking the binding of external Galectin-3 to the cell surface. This confirms its potency in disrupting the extracellular functions of Galectin-3 that are dependent on its carbohydrate-binding domain. nih.gov

Intracellular Effects : A comparative study of different Galectin-3 inhibitors revealed significant differences in their intracellular potency. This compound, which has a lower PSA and higher membrane permeability compared to some other inhibitors, showed markedly superior activity inside the cell. nih.gov It effectively inhibited the Galectin-3-mediated response to lysosomal damage with a low nanomolar IC₅₀ value, demonstrating its ability to access cytosolic Galectin-3 and modulate its intracellular functions. nih.gov

This differential activity highlights the importance of inhibitor design in targeting specific pools of Galectin-3.

Inhibitor Affinity (Kd, nM) Polar Surface Area (PSA, Ų) Permeability (Papp, 10⁻⁶ cm/s) Intracellular IC₅₀ (nM)
Inhibitor 114225< 0.11100 ± 300
This compound 17 189 0.2 ± 0.1 36 ± 12
Inhibitor 32.3240< 0.11000 ± 200
Data derived from a comparative study of small-molecule Galectin-3 inhibitors. nih.gov

Future Directions and Research Challenges for Galectin 3 Antagonism

Overcoming Selectivity Challenges among Galectins

A primary hurdle in the development of galectin-3 antagonists is achieving high selectivity for galectin-3 over other members of the galectin family. bohrium.com The galectin family consists of 15 members in mammals, all sharing a conserved carbohydrate-recognition domain (CRD) that binds to β-galactoside sugars. nih.govfrontiersin.orgfrontiersin.org This structural similarity, particularly in the shallow glycan-binding site, makes the design of highly selective inhibitors a significant challenge. nih.gov

For instance, the advanced thiodigalactoside-based inhibitor TD139 (also known as GB0139) demonstrates high affinity for galectin-3 but also binds to galectin-1, albeit with a lower affinity. nih.govfrontiersin.orgfrontiersin.org Lack of absolute selectivity can be problematic, as different galectins can have varied or even opposing biological functions. bohrium.com Inhibiting multiple galectins simultaneously could lead to unforeseen off-target effects and reduce the therapeutic window.

Future research is focused on exploiting subtle differences in the amino acid residues surrounding the main binding site of the CRD among different galectins. By designing antagonists that form specific interactions with these non-conserved residues, it is possible to enhance selectivity. frontiersin.org For example, the development of monosaccharide-based inhibitors like GB1211 has shown greater than 100-fold selectivity for galectin-3 over most other galectins, a significant improvement that sets a new benchmark for future antagonist design. alzdiscovery.org

Table 1: Selectivity Profile of Representative Galectin-3 Inhibitors

Compound Type Target Galectin Selectivity Notes
TD139 (GB0139) Thiodigalactoside (B104359) Galectin-3 High affinity for Gal-3 (Kd ~68 nM), but also binds Gal-1 (Kd ~220 nM). nih.govfrontiersin.org
GB1211 Monogalactoside Galectin-3 >100-fold selectivity for Gal-3 over other galectins (except Gal-4C). alzdiscovery.org
Belapectin (GR-MD-02) Galactoarabino-rhamnogalacturonan Galectin-3 Binds to galectin-3; detailed selectivity profile across all galectins is complex due to its polymeric nature.

| Modified Citrus Pectin (B1162225) (MCP) | Polysaccharide | Galectin-3 | Binds galectin-3 through galactoside residues, but likely interacts with other sugar-binding proteins. frontiersin.orgfrontiersin.orgalzdiscovery.org |

Enhancing Bioavailability and Pharmacokinetic Properties in Research Models

Many early-generation galectin-3 inhibitors are carbohydrate-based molecules, which are often highly polar. This polarity leads to low passive permeability across cell membranes, resulting in poor oral bioavailability and limiting their administration to topical (e.g., inhalation for TD139) or intravenous routes. nih.govacs.orgnih.gov For example, the oral bioavailability of TD139 in preclinical rodent models is less than 1%. nih.gov

To enable systemic treatment for diseases like liver fibrosis or metastatic cancer, orally available antagonists are highly desirable. nih.govacs.org Research efforts are now geared towards modifying the physicochemical properties of these inhibitors to improve their drug-like characteristics. Strategies include:

Reducing Polarity: Systematically substituting or removing hydroxyl groups on the carbohydrate scaffold that are not essential for high-affinity binding to galectin-3 can decrease the polar surface area (PSA) and improve membrane permeability. acs.org

Optimizing Lipophilicity: Balancing the hydrophilic and lipophilic nature of the molecule is crucial. This has been explored by introducing various chemical groups to the core structure to achieve a favorable distribution coefficient (Log D). acs.org

These optimization strategies have led to the development of compounds like GB1211, which combines high affinity (nanomolar range) with significant oral bioavailability (68% in mice), making it a promising candidate for systemic therapies. alzdiscovery.orgacs.org The development of such compounds is critical for moving beyond localized treatment and addressing systemic diseases driven by galectin-3. nih.govacs.orgresearchgate.net

Exploring Novel Mechanisms Beyond CRD Inhibition

The vast majority of current galectin-3 antagonists, including "Galectin-3 antagonist 2," function by competitively binding to the C-terminal carbohydrate-recognition domain (CRD). frontiersin.orgfrontiersin.org This action blocks the interaction of galectin-3 with glycosylated proteins on the cell surface and in the extracellular matrix. alzdiscovery.org While effective, this is not the only potential mechanism for inhibiting galectin-3 function.

Galectin-3 is a unique "chimera-type" galectin, possessing a non-lectin N-terminal domain in addition to its C-terminal CRD. alzdiscovery.org This N-terminal domain is responsible for the self-association or oligomerization of galectin-3, a process that is crucial for many of its biological functions, such as forming lattices on the cell surface and mediating intracellular signaling.

Future research directions include the exploration of inhibitors that target sites beyond the CRD:

N-Terminal Domain Inhibition: Developing molecules that disrupt the N-terminal mediated oligomerization of galectin-3 could be an effective strategy to neutralize its function without targeting the CRD.

Allosteric Inhibition: Some molecules may bind to sites outside the CRD but induce conformational changes that inactivate the carbohydrate-binding pocket. nih.govfrontiersin.orgfrontiersin.org This approach could offer higher specificity compared to competitive CRD inhibitors.

Inhibiting Intracellular Functions: Galectin-3 also has important functions within the cytoplasm and nucleus. alzdiscovery.org Designing cell-permeable inhibitors that can modulate these intracellular activities represents a novel and largely unexplored therapeutic avenue. nih.gov

Antibodies have also been developed that recognize epitopes outside the CRD but still profoundly modulate the lectin's activity, providing a proof-of-concept for non-CRD-targeted inhibition. frontiersin.org

Combination Therapies in Preclinical Disease Models

A highly promising area of research is the use of galectin-3 antagonists in combination with other established therapies, particularly in oncology. nih.govfrontiersin.org Galectin-3 contributes to an immunosuppressive tumor microenvironment and can promote resistance to treatment. bmj.comaacrjournals.org

Galectin-3 overexpression in the tumor microenvironment is associated with resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 therapy. bmj.commdpi.com It contributes to immune escape by inducing T-cell apoptosis and suppressing T-cell function. mdpi.com Combining a galectin-3 antagonist with an ICI is hypothesized to overcome this resistance. bmj.com

Preclinical studies have shown that blocking galectin-3 enhances the anti-tumor efficacy of checkpoint inhibitors. bmj.com In a phase I clinical trial combining the galectin-3 inhibitor Belapectin with the anti-PD-1 antibody pembrolizumab, objective responses were observed in 50% of patients with metastatic melanoma and 33% of patients with head and neck squamous cell carcinoma. nih.gov Responders showed increased activation of effector T-cells and a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs). bmj.comnih.gov This suggests that galectin-3 inhibition can remodel the tumor microenvironment to be more responsive to immunotherapy. bmj.com

Galectin-3 expression has been shown to confer resistance to various chemotherapeutic agents, such as cisplatin and vincristine, by inhibiting drug-induced apoptosis. aacrjournals.org Consequently, inhibiting galectin-3 may re-sensitize cancer cells to chemotherapy.

Preclinical research has demonstrated the potential of this combination. For example, a β-D-lactosyl-steroid galectin inhibitor was found to increase the anti-tumor cytotoxic effects of cisplatin in mouse models. frontiersin.org Similarly, thiodigalactose (TDG), a foundational galectin inhibitor, has shown synergistic effects when combined with chemotherapy in preclinical models of breast and colon cancer. nih.govfrontiersin.org These findings support the continued investigation of combining galectin-3 antagonists with standard-of-care chemotherapy to improve patient outcomes.

Identification of Novel Disease Indications

While much of the focus for galectin-3 antagonists has been on fibrosis (particularly idiopathic pulmonary fibrosis and liver fibrosis) and cancer, the protein's widespread involvement in inflammatory and metabolic processes suggests a much broader therapeutic potential. nih.govnih.govpatsnap.com Research is actively exploring the utility of galectin-3 inhibition in a variety of other diseases.

Table 2: Emerging and Potential Indications for Galectin-3 Antagonists

Disease Area Rationale for Galectin-3 Inhibition Preclinical/Clinical Evidence
Cardiovascular Disease Galectin-3 is a marker for heart failure risk and is implicated in cardiac fibrosis and remodeling. nih.govnih.gov Elevated galectin-3 levels are associated with adverse cardiovascular events. nih.gov
Kidney Disease Galectin-3 is overexpressed in renal fibrosis, and its deficiency has been shown to inhibit fibrosis in mouse models. nih.govpatsnap.com Inhibition of galectin-3 attenuates fibrosis in preclinical models of kidney disease. nih.gov
Metabolic Dysfunction-Associated Steatohepatitis (MASH) Galectin-3 is involved in the chronic inflammation and fibrosis that characterize MASH. nih.govpharmaceutical-technology.com Several galectin-3 inhibitors are in clinical development for MASH and liver fibrosis. pharmaceutical-technology.com
Neuroinflammation Galectin-3 plays a role in inflammatory processes within the central nervous system. Galectin-3 inhibitors are being explored for conditions like Alzheimer's disease. alzdiscovery.org

| Autoimmune Diseases | As a pro-inflammatory mediator, galectin-3 is involved in various autoimmune and inflammatory conditions. nih.gov | Research is ongoing in models of diseases such as psoriasis and rheumatoid arthritis. alzdiscovery.org |

The continued exploration of these novel indications will be crucial in defining the full therapeutic scope of "this compound" and the next generation of galectin-3 inhibitors.

Table of Mentioned Compounds

Compound Name
Belapectin (GR-MD-02)
Cisplatin
GB1107
GB1211
Modified Citrus Pectin (MCP)
Pembrolizumab
TD139 (GB0139)
Thiodigalactose (TDG)

Advanced In Vitro and In Vivo Model Development for Efficacy Assessment

The robust evaluation of galectin-3 antagonists necessitates the use of preclinical models that can reliably predict clinical outcomes. The development of such models is a critical area of ongoing research, focusing on both cellular (in vitro) and whole-organism (in vivo) systems.

In Vitro Models:

Initial screening and mechanistic studies of galectin-3 antagonists often employ a variety of in vitro assays. These cellular models are essential for determining a compound's potency, selectivity, and mode of action before advancing to more complex and costly in vivo studies.

Binding Assays: A fundamental step in characterizing a galectin-3 antagonist is to determine its binding affinity and selectivity for galectin-3 over other galectins. Techniques like fluorescence polarization (FP) and surface plasmon resonance (SPR) are commonly used for this purpose. For instance, the affinity of novel taloside-based antagonists for galectin-3 has been quantified using these methods, demonstrating their enhanced potency and selectivity nih.gov.

Cell-Based Assays: To assess the functional activity of antagonists, researchers utilize various cell-based assays. For example, the ability of an antagonist to inhibit galectin-3-induced cell agglutination is a key measure of its efficacy nih.gov. Furthermore, the impact of antagonists on cellular processes known to be modulated by galectin-3, such as cell proliferation, migration, and invasion, can be evaluated. In studies of acute lymphoblastic leukemia (ALL), novel galectin-3 antagonists have been shown to decrease the viability of ALL cells, even in the presence of protective stromal cells nih.gov.

Permeability Assays: For antagonists intended for intracellular targets or oral administration, assessing cell permeability is crucial. The Caco-2 cell permeability assay is a standard method used to predict the intestinal absorption of a drug. Studies have shown a correlation between the polar surface area (PSA) of galectin-3 inhibitors and their permeability, with lower PSA values generally leading to better uptake nih.gov.

Co-culture Systems: To better mimic the complex tumor microenvironment, co-culture systems involving cancer cells and stromal cells (e.g., fibroblasts, immune cells) are employed. These models allow for the investigation of how galectin-3 antagonists affect the interactions between different cell types.

Interactive Data Table: In Vitro Assays for Galectin-3 Antagonist Evaluation

Assay TypePurposeExample ApplicationKey Parameters Measured
Fluorescence Polarization (FP)Determine binding affinity and selectivityCharacterization of novel taloside-based antagonists nih.govDissociation constant (Kd)
Surface Plasmon Resonance (SPR)Analyze binding kinetics and affinityComparing human and mouse galectin-1 and -3 affinity acs.orgAssociation/dissociation rates, Kd
Cell Agglutination AssayAssess functional inhibition of galectin-3Testing specific inhibition of galectin-3-induced BCP-ALL cell agglutination nih.govInhibition of cell clumping
Cell Viability/Cytotoxicity AssayEvaluate impact on cancer cell survivalDetermining the effect of antagonists on ALL cell viability nih.govIC50 (half-maximal inhibitory concentration)
Caco-2 Permeability AssayPredict intestinal drug absorptionComparing permeability of inhibitors with different polar surface areas nih.govApparent permeability coefficient (Papp)

In Vivo Models:

Animal models are indispensable for evaluating the safety, pharmacokinetics, and efficacy of galectin-3 antagonists in a whole-organism context. A variety of models are used to study the role of galectin-3 in different diseases, particularly in fibrosis and cancer.

Fibrosis Models: Galectin-3 is a key mediator of fibrosis in various organs. nih.gov To test the anti-fibrotic potential of antagonists, researchers use models such as:

Bleomycin-induced pulmonary fibrosis: This model is used to assess the efficacy of antagonists in reducing lung fibrosis. Intratracheal administration of bleomycin induces lung injury and subsequent fibrosis. The efficacy of a novel tetrahydropyran-based thiodisaccharide mimic as a galectin-3 inhibitor was demonstrated in this mouse model youtube.com.

Carbon tetrachloride (CCl4)-induced liver fibrosis: Chronic administration of CCl4 leads to liver damage and fibrosis. The orally available galectin-3 inhibitor GB1211 (selvigaltin) has been shown to reduce liver fibrosis in this mouse model acs.orgnih.gov. A high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH) has also been used to demonstrate the efficacy of selvigaltin in reducing liver inflammation and fibrosis frontiersin.org.

Cardiac fibrosis models: Models such as angiotensin II infusion or transverse aortic constriction (TAC) are used to induce cardiac hypertrophy and fibrosis. Genetic and pharmacological inhibition of galectin-3 has been shown to prevent cardiac remodeling in these models ahajournals.org. Another model involves the use of spontaneously hypertensive rats (SHR) to study the effects of galectin-3 inhibition on cardiac inflammation and fibrosis ahajournals.org.

Cancer Models: Galectin-3 plays a multifaceted role in cancer progression, including tumor growth, metastasis, and immune evasion. nih.gov Preclinical cancer models used to evaluate galectin-3 antagonists include:

Xenograft models: Human cancer cells are implanted into immunodeficient mice to study tumor growth and the efficacy of therapeutic agents. The inhibitory murine monoclonal anti-galectin-3 antibody, 14D11, was shown to attenuate tumor growth in murine models of breast and ovarian cancer researchgate.net.

Syngeneic models: Mouse cancer cells are implanted into immunocompetent mice, allowing for the study of the interaction between the tumor, the immune system, and the therapeutic agent. The combination of the galectin-3 inhibitor GR-MD-02 with immune checkpoint inhibitors has been shown to enhance tumor shrinkage and improve survival in syngeneic models of prostate and breast cancer prnewswire.com.

Interactive Data Table: In Vivo Models for Efficacy Assessment of Galectin-3 Antagonists

Model TypeDisease AreaSpecific ModelKey Findings with Galectin-3 Antagonists
FibrosisPulmonary FibrosisBleomycin-induced lung fibrosis in miceAttenuation of fibrosis with a tetrahydropyran-based thiodisaccharide mimic youtube.com
FibrosisLiver FibrosisCCl4-induced liver fibrosis in miceReduction of fibrosis with oral administration of GB1211 (selvigaltin) acs.orgnih.gov
FibrosisCardiac FibrosisAngiotensin II infusion or TAC in mice; SHR modelPrevention of cardiac remodeling and fibrosis ahajournals.orgahajournals.org
CancerBreast and Ovarian CancerXenograft models in miceAttenuated tumor growth with anti-galectin-3 antibody 14D11 researchgate.net
CancerProstate and Breast CancerSyngeneic models in miceEnhanced tumor shrinkage and survival with GR-MD-02 in combination with immunotherapy prnewswire.com

Development of Diagnostic and Prognostic Research Tools

The clinical development of galectin-3 antagonists is closely intertwined with the development of robust diagnostic and prognostic tools. These tools are essential for patient selection, monitoring treatment response, and predicting disease outcomes.

Galectin-3 as a Biomarker:

Elevated levels of galectin-3 in the blood and tissues are associated with a variety of diseases, making it a valuable biomarker.

Diagnostic Biomarker: Serum galectin-3 levels can aid in the diagnosis of various conditions. For instance, it is used in the differential diagnosis of thyroid lesions, often in combination with other markers like HBME-1 and cytokeratin-19 nih.gov. In heart failure, galectin-3 may be more useful for the diagnosis of cardiac remodeling nih.govspandidos-publications.com.

Prognostic Biomarker: Galectin-3 levels can predict the course and outcome of several diseases. In patients with chronic heart failure, elevated galectin-3 is an independent predictor of mortality nih.gov. Similarly, in various cancers, high galectin-3 expression has been associated with a poorer prognosis spandidos-publications.com.

Research Tools for Clinical Trials:

The development of specific research tools is crucial for the successful execution of clinical trials involving galectin-3 antagonists.

Patient Stratification: Measuring baseline galectin-3 levels can help in identifying patients who are most likely to benefit from treatment with a galectin-3 antagonist. This approach is being explored in clinical trials for various fibrotic diseases and cancers.

Pharmacodynamic Biomarkers: Changes in galectin-3 levels or the levels of downstream signaling molecules can serve as pharmacodynamic biomarkers to confirm that the drug is engaging its target and having a biological effect.

Imaging Agents: The development of imaging agents that can visualize galectin-3 expression in vivo holds great promise for both diagnosis and monitoring treatment response. Radiolabeled molecules that bind to galectin-3 are being investigated for this purpose.

SPECT Imaging: A peptide targeting galectin-3, G3-C12, has been labeled with Indium-111 and successfully used for SPECT imaging of breast tumors in mice nih.govresearchgate.net.

PET Imaging: Radioimmunoconjugates targeting the galectin-3 binding protein (Gal-3BP) have been developed for PET imaging in murine models of melanoma, suggesting their potential as companion diagnostics for Gal-3BP-targeted therapies acs.org.

The continued development of these advanced models and research tools will be instrumental in overcoming the challenges in galectin-3-targeted drug development and ultimately translating the promise of galectin-3 antagonism into effective therapies for a range of debilitating diseases.

Q & A

Q. Table 1: Key Pharmacological Parameters of this compound

ParameterValue (Galectin-3)Value (Galectin-8)MethodReference
Dissociation constant (Kd)12.8 µM2.06 µMSPR/ITC
Cell migration IC5010–25 µMN/ATranswell assay

Advanced Research Questions

Q. What mechanisms underlie resistance to this compound in B-cell precursor acute lymphoblastic leukemia (BCP-ALL) models?

  • Answer: Resistance may arise from compensatory upregulation of Galectin-1 or integrin signaling pathways. To investigate, perform RNA-seq to identify dysregulated genes and validate using CRISPR/Cas9 knockouts. Co-treatment with integrin inhibitors (e.g., cilengitide) can restore sensitivity .

Q. How can researchers address discrepancies in this compound efficacy across cancer models?

  • Answer: Variability may stem from differences in galectin isoform expression or tumor microenvironment factors. Use isogenic cell lines with Galectin-3/8 knockouts to isolate target effects. Combine with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance T-cell-mediated cytotoxicity in immunologically "cold" tumors .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be mitigated?

  • Answer: Poor oral bioavailability due to high hydrophilicity can be addressed using nanoparticle encapsulation or prodrug formulations. Monitor plasma half-life via LC-MS/MS and optimize dosing schedules to maintain trough concentrations above the Kd for Galectin-3 .

Q. How does this compound modulate the NLRP3 inflammasome in inflammatory diseases?

  • Answer: Galectin-3 promotes NLRP3 activation by stabilizing ASC speck formation. Antagonist 2 disrupts this interaction, reducing IL-1β secretion. Validate using THP-1 macrophages primed with LPS and ATP, followed by ELISA for IL-1β and Western blot for NLRP3 complex components .

Methodological Considerations

Q. What assays are recommended for quantifying Galectin-3 inhibition in clinical samples?

  • Answer: Use ELISA kits specific for human Galectin-3 (e.g., R&D Systems DY1154) with a sensitivity of 0.2 ng/mL. For functional assessment, measure T-cell cytokine secretion (IFN-γ via ELISpot) in tumor-infiltrating lymphocytes (TILs) treated ex vivo with the antagonist .

Q. How can researchers differentiate off-target effects of this compound from galectin-specific actions?

  • Answer: Employ competitive binding assays with fluorescently labeled galactose derivatives (e.g., LacNAc-FITC) and compare inhibition profiles with selective Galectin-3 antagonists (e.g., TD139). Use siRNA knockdowns to confirm target specificity .

Translational Research Questions

Q. What biomarkers predict responsiveness to this compound in heart failure with preserved ejection fraction (HFpEF)?

  • Answer: Baseline plasma Galectin-3 levels >25 ng/mL (via ELISA) correlate with reduced cardiac fibrosis post-treatment. Combine with NT-proBNP and echocardiographic parameters (E/e’ ratio) for stratification .

Q. Can this compound synergize with mineralocorticoid receptor antagonists (MRAs) in renal fibrosis?

  • Answer: Preclinical data suggest additive effects when combined with spironolactone, likely via dual inhibition of Galectin-3 and aldosterone-MR signaling. Test in unilateral ureteral obstruction (UUO) models with endpoints including tubular atrophy and macrophage infiltration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.